(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a furan ring and a chlorophenyl group in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-chlorobenzaldehyde with 5-(2-chlorophenyl)furan-2-carbaldehyde in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thiazolidinone moiety.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the chlorophenyl group or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, thiazolidinones are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar properties, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Thiazolidinones have been studied for their anti-inflammatory and antidiabetic effects, and this compound might exhibit similar activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, modulating their activity. The presence of the furan and chlorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: Lacks the methyl group at the 3-position.
(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidin-4-one: Lacks the thioxo group.
Uniqueness
The unique combination of the furan ring, chlorophenyl group, and thiazolidinone core in (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H10ClNO2S2 |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
(5E)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10ClNO2S2/c1-17-14(18)13(21-15(17)20)8-9-6-7-12(19-9)10-4-2-3-5-11(10)16/h2-8H,1H3/b13-8+ |
InChI Key |
FLVYDMJWDZXDFE-MDWZMJQESA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3Cl)/SC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Cl)SC1=S |
Origin of Product |
United States |
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